lithium;pyrrolidin-5-ide
Description
Lithium;pyrrolidin-5-ide is a lithium salt derived from the deprotonation of pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. The negative charge resides at the 5-position (the nitrogen atom in the ring), making it a strong base and nucleophile. This compound is primarily utilized in synthetic organic chemistry as a reagent for deprotonation and in organometallic reactions.
Key Properties (Hypothetical):
- Molecular Formula: C₄H₈LiN
- Molecular Weight: ~69.0 g/mol
- Structure: Saturated five-membered ring with a lithium counterion.
Properties
CAS No. |
192819-85-5 |
|---|---|
Molecular Formula |
C4H8LiN |
Molecular Weight |
77.1 g/mol |
IUPAC Name |
lithium;pyrrolidin-5-ide |
InChI |
InChI=1S/C4H8N.Li/c1-2-4-5-3-1;/h3,5H,1-2,4H2;/q-1;+1 |
InChI Key |
CHEFEOUURQNCPZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1C[CH-]NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;pyrrolidin-5-ide typically involves the reaction of pyrrolidine with a lithium-containing reagent. One common method is the reaction of pyrrolidine with lithium iodide in the presence of a suitable solvent . The reaction conditions often include mild temperatures and the use of a catalyst to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Lithium;pyrrolidin-5-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of pyrrolidin-5-ide, while substitution reactions can yield a variety of substituted pyrrolidine compounds.
Scientific Research Applications
Lithium;pyrrolidin-5-ide has several scientific research applications, including:
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of lithium;pyrrolidin-5-ide involves its interaction with various molecular targets and pathways. Lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatase, which play roles in cellular signaling pathways . These interactions can lead to downstream effects that are relevant to its therapeutic applications, such as mood stabilization and neuroprotection .
Comparison with Similar Compounds
Lithium Salts of Nitrogen Heterocycles
Key Differences:
- Ring Size and Aromaticity: Pyrimidine derivatives (e.g., ) are six-membered aromatic rings, offering resonance stabilization, whereas pyrrolidine is a non-aromatic five-membered ring, providing conformational flexibility.
- Reactivity: The saturated pyrrolidine ring in this compound lacks aromatic stabilization, making it more reactive in nucleophilic substitutions compared to aromatic pyrimidinides .
- Solubility: Methoxy-substituted pyrimidines () exhibit enhanced solubility in polar solvents, while pyrrolidin-5-ide may require non-polar solvents due to its simpler structure .
Other Pyrrolidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features | Key Applications |
|---|---|---|---|---|
| (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride | C₇H₁₅ClN₂O | 190.66 | Pyrrolidinone core with aminoethyl substituent | Neuroscience research |
| 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine | C₁₀H₁₁F₃N₂ | 216.20 | Pyrrolidine-pyridine hybrid with CF₃ group | Drug discovery, enzyme inhibition |
| This compound | C₄H₈LiN | ~69.0 | Deprotonated pyrrolidine with lithium | Catalysis, precursor synthesis |
Unique Aspects of this compound:
- Strong Basicity: The deprotonated nitrogen in pyrrolidin-5-ide makes it a stronger base compared to neutral pyrrolidine derivatives (e.g., pyrrolidinones) .
- Steric Effects: The absence of bulky substituents (unlike CF₃ in ) allows for versatile reactivity in sterically demanding reactions .
Research Findings and Challenges
- Synthetic Utility: this compound’s high basicity enables deprotonation of weakly acidic substrates, a property shared with lithium;2,4-dimethoxy-5H-pyrimidin-5-ide .
- Stability Issues: Unlike aromatic pyrimidines, pyrrolidin-5-ide may exhibit lower thermal stability due to the absence of resonance stabilization, requiring controlled reaction conditions .
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